molecular formula C7H3BrClNS B2507782 4-Bromo-2-chlorophenyl isothiocyanate CAS No. 98041-69-1

4-Bromo-2-chlorophenyl isothiocyanate

Cat. No.: B2507782
CAS No.: 98041-69-1
M. Wt: 248.52
InChI Key: GVTFIGQDTWPFTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chlorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-2-chloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the formation of the isothiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chlorophenyl isothiocyanate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from other isothiocyanates .

Biological Activity

4-Bromo-2-chlorophenyl isothiocyanate (BCPITC) is an organic compound belonging to the isothiocyanate class, characterized by the functional group -N=C=S. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring both bromine and chlorine substituents on the phenyl ring, enhances its reactivity, making it valuable for various scientific applications.

Synthesis

BCPITC can be synthesized through the reaction of 4-bromo-2-chloroaniline with thiophosgene in organic solvents like dichloromethane or chloroform. This process typically requires controlled conditions to minimize side reactions, and can be scaled up using continuous flow reactors for industrial applications.

Biological Activities

The biological activities of BCPITC are primarily attributed to its ability to interact with biological molecules, particularly proteins. The isothiocyanate group reacts with nucleophilic sites on amino acids within proteins, leading to modifications that can alter enzyme activity and protein interactions. This reactivity underpins its use in biochemical studies aimed at probing enzyme active sites and investigating protein-protein interactions.

Anticancer Activity

BCPITC has shown promising anticancer properties in various studies. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating significant antiproliferative activity. In vitro studies have indicated that BCPITC can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS), which are critical mediators in cell death pathways .

Table 1: Anticancer Activity of BCPITC

Cell LineIC50 (µM)Mechanism of Action
T244.58Induction of apoptosis via caspase activation
MCF-7<25ROS generation and mitochondrial dysfunction

The mechanism by which BCPITC exerts its biological effects involves several pathways:

  • Protein Modification : BCPITC modifies cysteine residues in proteins, affecting their function and stability.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Table 2: Enzyme Inhibition by BCPITC

EnzymeIC50 (µM)
Acetylcholinesterase7.31
Butyrylcholinesterase4.5

Toxicity and Safety

While BCPITC exhibits significant biological activity, it is also classified as toxic and corrosive. It acts as a lachrymator, causing irritation upon exposure to eyes and skin. Therefore, handling this compound requires appropriate safety measures in laboratory settings.

Case Studies

Recent studies have highlighted the potential therapeutic applications of BCPITC:

  • Anti-inflammatory Effects : Research has demonstrated that BCPITC can reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases .
  • Neuroprotective Effects : Molecular docking studies indicate that BCPITC may interact favorably with neuroprotective targets, offering insights into its potential use in neurodegenerative disease management .

Properties

IUPAC Name

4-bromo-2-chloro-1-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTFIGQDTWPFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98041-69-1
Record name 4-Bromo-2-chlorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-chloroaniline (30.0 g, 0.145 mol) in tetrahydrofuran (150 mL) and aqueous saturated sodium hydrogen carbonate (150 mL) was added thiophosgene (13.3 mL, 0.174 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 hr. The mixture was extracted with ethyl acetate (×3). The combined organic layer was washed with brine (×1), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was washed with cold-n-hexane to give the title compound as a colorless solid (25.51 g, 0.103 mol, 71%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Yield
71%

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